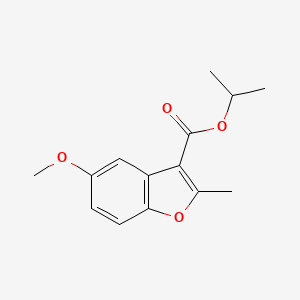![molecular formula C22H27N5O2S2 B11630326 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11630326.png)
3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Z)-(3-叔丁基-4-氧代-2-硫代-1,3-噻唑烷-5-亚基)甲基]-9-甲基-2-(4-甲基哌嗪-1-基)-4H-吡啶并[1,2-a]嘧啶-4-酮是一种结构独特的复杂有机化合物,包含噻唑烷环、吡啶嘧啶核心和哌嗪部分。由于其潜在的治疗应用,该化合物在药物化学和制药研究领域引起了极大的兴趣。
准备方法
合成路线和反应条件
3-[(Z)-(3-叔丁基-4-氧代-2-硫代-1,3-噻唑烷-5-亚基)甲基]-9-甲基-2-(4-甲基哌嗪-1-基)-4H-吡啶并[1,2-a]嘧啶-4-酮的合成涉及多个步骤。一种常见的合成路线包括以下步骤:
噻唑烷环的形成: 噻唑烷环是通过在乙醇中回流条件下使硫脲与合适的醛反应而合成的。
吡啶嘧啶核心的构建: 吡啶嘧啶核心是通过涉及合适的吡啶和嘧啶前体的环化反应形成的。
哌嗪部分的引入: 哌嗪部分是通过使用 1-甲基哌嗪的亲核取代反应引入的。
工业生产方法
该化合物的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该过程可能包括:
间歇反应器: 利用间歇反应器进行受控合成。
纯化: 使用结晶、蒸馏和色谱等技术进行纯化。
质量控制: 实施严格的质量控制措施,以确保一致性和符合监管标准。
化学反应分析
反应类型
3-[(Z)-(3-叔丁基-4-氧代-2-硫代-1,3-噻唑烷-5-亚基)甲基]-9-甲基-2-(4-甲基哌嗪-1-基)-4H-吡啶并[1,2-a]嘧啶-4-酮会发生各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢 (H₂O₂) 等试剂氧化,生成亚砜或砜。
还原: 还原反应可以使用水合肼 (N₂H₄·H₂O) 和氯化铁 (FeCl₃·6H₂O) 进行。
取代: 亲核取代反应可以在分子中引入不同的官能团。
常用试剂和条件
氧化: 在 40°C 的丙酮中使用 H₂O₂。
还原: 在甲醇中回流使用 N₂H₄·H₂O/FeCl₃·6H₂O。
取代: 在 80°C 的二甲基甲酰胺 (DMF) 中使用 K₂CO₃。
主要产物
从这些反应中形成的主要产物包括亚砜、砜和原始化合物的各种取代衍生物。
科学研究应用
3-[(Z)-(3-叔丁基-4-氧代-2-硫代-1,3-噻唑烷-5-亚基)甲基]-9-甲基-2-(4-甲基哌嗪-1-基)-4H-吡啶并[1,2-a]嘧啶-4-酮在科学研究中具有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 正在研究其作为酶抑制剂的潜力。
医学: 探索其在治疗各种疾病(包括癌症和细菌感染)方面的治疗潜力。
工业: 用于开发新材料和化学工艺。
作用机制
3-[(Z)-(3-叔丁基-4-氧代-2-硫代-1,3-噻唑烷-5-亚基)甲基]-9-甲基-2-(4-甲基哌嗪-1-基)-4H-吡啶并[1,2-a]嘧啶-4-酮的作用机制涉及其与特定分子靶标的相互作用。已知它通过与活性位点结合来抑制某些酶(如酪氨酸激酶)的活性。 这种抑制会破坏关键的信号通路,从而导致所需的治疗效果 .
属性
分子式 |
C22H27N5O2S2 |
|---|---|
分子量 |
457.6 g/mol |
IUPAC 名称 |
(5Z)-3-butan-2-yl-5-[[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H27N5O2S2/c1-5-15(3)27-21(29)17(31-22(27)30)13-16-19(25-11-9-24(4)10-12-25)23-18-14(2)7-6-8-26(18)20(16)28/h6-8,13,15H,5,9-12H2,1-4H3/b17-13- |
InChI 键 |
RNTVAJVTYBBFMY-LGMDPLHJSA-N |
手性 SMILES |
CCC(C)N1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C)/SC1=S |
规范 SMILES |
CCC(C)N1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C)SC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methoxy-3-nitro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11630246.png)
![2-[(5Z)-4-oxo-5-(2-oxo-1-{2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B11630252.png)
![N'-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B11630253.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(3-chlorophenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11630261.png)

![2-bromo-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B11630282.png)
![6-[(5Z)-5-{[2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11630283.png)
![5-[4-(Dimethylamino)phenyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11630292.png)
![2-(2,4-dichlorophenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B11630299.png)
![Prop-2-en-1-yl 6-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11630304.png)
![(6Z)-6-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11630312.png)
![2-{[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11630318.png)
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B11630330.png)
![2-(3-{(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B11630332.png)
